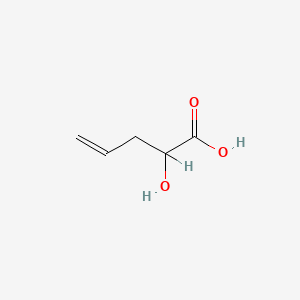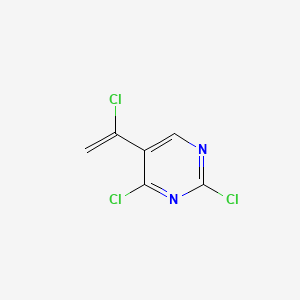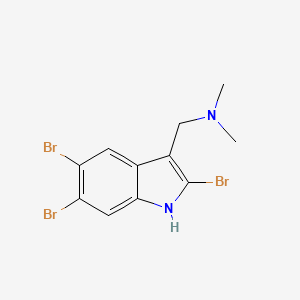![molecular formula C18H30O5 B1199751 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione CAS No. 88936-02-1](/img/structure/B1199751.png)
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione is a natural product found in Colletotrichum gloeosporioides with data available.
Aplicaciones Científicas De Investigación
Structural Analysis and Derivation
- Gloeosporone's Structure and Derivation : Gloeosporone, derived from Colletotrichum gloeosporioides, exhibits a similar structure to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione. Studies have revealed its constitution and configuration through spectroscopic data and X-ray analysis, highlighting its significance in fungal biology (Meyer et al., 1987).
Chemical Recognition and Interaction
- Recognition by Cyclodextrins : Investigations into the planar chirality recognition of compounds structurally akin to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione by cyclodextrins have been conducted, providing insights into molecular recognition mechanisms (Kano et al., 1999).
Synthesis and Transformation
- Aldol Approach in Synthesis : The synthesis of complex structures, including those related to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione, has been explored through aldol cyclization, demonstrating a method to create intricate molecular frameworks (Kubiak et al., 1990).
Applications in Organic Chemistry
Role in Dioxin Chemistry : The compound's relatives have been used in organic chemistry, such as in the synthesis of semisquaric acid, indicating its potential utility in complex organic syntheses (Fétizon & Hanna, 1990).
Formaldehyde Reaction Products : Studies involving the reaction of similar compounds with formaldehyde provide insights into the chemistry of ketones and dioxabicyclo structures, relevant to understanding the behavior of 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione (Kennedy & Mcmurry, 1969).
Natural Occurrence and Synthesis
Natural Inhibitors in Eucalyptus grandis : Research into natural inhibitors found in Eucalyptus grandis, structurally related to the compound, sheds light on the synthesis and origin of such complex structures (Crow et al., 1976).
Betulinic Acid Analogues Synthesis : The compound's structural analogues have been synthesized in research aimed at creating pentacyclic triterpene structures like betulinic acid, indicating its relevance in medicinal chemistry (Jung & Duclos, 2006).
Heterophane Synthesis : The compound's structural relatives have been utilized in the synthesis of heterophanes, demonstrating its potential in creating complex cyclic structures (Hadj-Abo et al., 1994).
Bicyclic Ketone Synthesis : Research into the reaction of morpholinocyclododecene with acrolein has led to the synthesis of bicyclic ketones, pertinent to understanding the reactivity of compounds similar to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione (Zakharkin & Guseva, 1976).
Muscone Synthesis : Studies on the oxiranylmethyl fragmentation for the formation of cyclopentadecan-1,5-dione derivatives, a process relevant to the synthesis of muscone, are pertinent to understanding the chemical transformations of similar compounds (Gray & Dreiding, 1977).
Propiedades
Número CAS |
88936-02-1 |
|---|---|
Nombre del producto |
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
Fórmula molecular |
C18H30O5 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(1R,6R,12S)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C18H30O5/c1-2-3-5-8-14-9-6-4-7-10-15-13-16(19)18(21,23-15)12-11-17(20)22-14/h14-15,21H,2-13H2,1H3/t14-,15+,18-/m1/s1 |
Clave InChI |
IBDVATCSJHTIKV-RVKKMQEKSA-N |
SMILES isomérico |
CCCCC[C@@H]1CCCCC[C@H]2CC(=O)[C@](O2)(CCC(=O)O1)O |
SMILES |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
SMILES canónico |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
Sinónimos |
gloeosporone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![9-Hydroxybenzo[a]pyrene-4,5-oxide](/img/structure/B1199691.png)